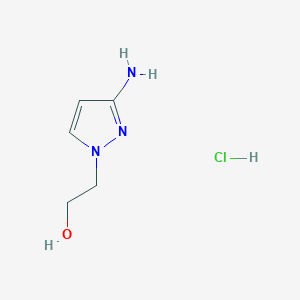

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c6-5-1-2-8(7-5)3-4-9;/h1-2,9H,3-4H2,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHQOENLJDZZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride" synthesis from 3-aminopyrazole

An In-depth Technical Guide to the Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, a valuable heterocyclic building block, starting from 3-aminopyrazole. Pyrazole scaffolds are fundamental components in medicinal chemistry, featured in numerous FDA-approved drugs due to their wide range of biological activities.[1][2][3] This document navigates the critical theoretical considerations of pyrazole chemistry, including tautomerism and the regioselectivity of N-alkylation, to establish a robust and reproducible synthetic protocol. We present a detailed, step-by-step experimental procedure, purification techniques, and methods for analytical characterization. The guide is designed for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and explaining the causality behind key experimental choices to ensure scientific integrity and successful execution.

Theoretical Framework and Synthetic Strategy

The synthesis of N-substituted pyrazoles from N-unsubstituted precursors is a cornerstone of heterocyclic chemistry. However, the inherent chemical properties of unsymmetrical pyrazoles, such as 3-aminopyrazole, present specific challenges that must be addressed for a successful and selective synthesis.

Tautomerism in 3-Aminopyrazole

3-aminopyrazole exists as a dynamic equilibrium of two principal annular tautomers: 3-amino-1H-pyrazole and 5-amino-1H-pyrazole.[4][5] This prototropic tautomerism involves the migration of a proton between the two adjacent ring nitrogen atoms.[6][7] Theoretical and experimental studies suggest that the 3-amino-1H tautomer is generally the more stable form.[6][8] The presence of these distinct chemical entities is critical, as it influences the molecule's reactivity, hydrogen bonding patterns, and ultimately, the outcome of subsequent reactions like N-alkylation.[4][7]

The Challenge of N-Alkylation Regioselectivity

The N-alkylation of an unsymmetrical pyrazole can theoretically yield two different regioisomers, substituting at the N1 or N2 position.[9][10] Achieving high regioselectivity is paramount to avoid the formation of isomeric mixtures that are often difficult to separate, leading to low yields of the desired product.[9] The primary factors governing this selectivity are:

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[9] In 3-aminopyrazole, the amino group at C3 makes the adjacent N2 position more sterically crowded than the N1 position, thus favoring N1 alkylation.

-

Electronic Effects: The electron-donating nature of the amino group can influence the nucleophilicity of the adjacent nitrogen atoms, although steric factors often dominate.[9]

-

Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the N1/N2 ratio.[9][10] Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer in many cases.[9]

Selected Synthetic Pathway

The chosen strategy involves a direct N-alkylation of 3-aminopyrazole with a suitable 2-carbon electrophile containing a masked or protected hydroxyl group, followed by conversion to the hydrochloride salt. The reaction with 2-chloroethanol is a robust and well-established method for introducing a 2-hydroxyethyl group onto a nucleophilic nitrogen. This pathway is selected for its operational simplicity and use of commercially available reagents.

The overall transformation is a two-step process:

-

N-Alkylation: Deprotonation of 3-aminopyrazole with a strong, non-nucleophilic base like sodium hydride (NaH) to form the pyrazolide anion. This anion then acts as a potent nucleophile, attacking 2-chloroethanol in an SN2 reaction to form the desired N1-alkylated product, 2-(3-Amino-1H-pyrazol-1-yl)ethanol.

-

Salt Formation: Treatment of the purified free base with hydrochloric acid to precipitate the stable and often crystalline hydrochloride salt, which is preferable for handling and storage. Pyrazoles are weakly basic and readily form salts with inorganic acids.[11][12]

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis.

Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol (Free Base)

Methodology:

-

To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-aminopyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per gram of pyrazole).

-

Cool the resulting solution to 0°C using an ice-water bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions over 15 minutes. Caution: NaH reacts violently with water and hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.

-

Stir the suspension at 0°C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional hour.

-

Re-cool the mixture to 0°C and add 2-chloroethanol (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by cooling it to 0°C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction two more times.

-

Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude oil using flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to obtain pure 2-(3-Amino-1H-pyrazol-1-yl)ethanol as a viscous oil or low-melting solid.

Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Methodology:

-

Dissolve the purified 2-(3-Amino-1H-pyrazol-1-yl)ethanol (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or ethanol.

-

To this solution, add a solution of hydrochloric acid (1.1 eq) dropwise with stirring. A 2M solution of HCl in isopropanol is ideal, but ethereal HCl or acetyl chloride can also be used.

-

A white precipitate should form upon addition of the acid. If precipitation is slow, the flask can be cooled in an ice bath or the sides scratched with a glass rod to induce crystallization.

-

Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether, to remove any residual impurities.

-

Dry the product under vacuum at 30-40°C for 12 hours to yield 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride as a stable, white to off-white solid.

Data Summary and Visualization

Reaction Scheme

Quantitative Data Summary

| Parameter | 3-Aminopyrazole | Sodium Hydride (60%) | 2-Chloroethanol | Hydrochloric Acid |

| Molar Equivalence | 1.0 | 1.1 | 1.2 | 1.1 |

| Role | Starting Material | Base | Alkylating Agent | Salt Formation |

| Reaction Step | 1 | 1 | 1 | 2 |

| Typical Solvent | DMF | DMF | DMF | Isopropanol |

| Temperature | 0°C to RT | 0°C | 0°C to RT | RT |

| Reaction Time | - | 1.5 hours | 12-18 hours | 1-2 hours |

Expected Analytical Characterization

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum of the hydrochloride salt is expected to show characteristic signals. The two pyrazole ring protons (H4 and H5) should appear as doublets (J ≈ 2-3 Hz). The two methylene groups of the hydroxyethyl chain (-CH₂-N and -CH₂-OH) will likely appear as triplets. The amine (-NH₂) and hydroxyl (-OH) protons, along with the ammonium proton (N-H⁺), will appear as broad singlets which are exchangeable with D₂O.

-

¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the three pyrazole ring carbons and the two distinct carbons of the ethyl chain are expected.

-

FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine and ammonium), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), and C=N/C=C stretching of the pyrazole ring should be observed.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.

Conclusion

This guide outlines a reliable and efficient synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride from 3-aminopyrazole. By carefully considering the principles of pyrazole tautomerism and regioselectivity, the described N-alkylation protocol favors the desired N1 isomer. The methodology employs standard laboratory techniques and readily available reagents, providing a clear pathway for obtaining this valuable chemical intermediate. The detailed procedural steps and analytical guidance serve as a robust resource for researchers in synthetic and medicinal chemistry, enabling the consistent and high-yield production of the target compound for further applications in drug discovery and development.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

- Optimizing N-Alkylation of Pyrazoles. Benchchem Technical Support Center.

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Tautomerism in substituted 3-aminopyrazoles. BenchChem Technical Support.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.

- Structure and IR Spectra of 3(5)

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. globalresearchonline.net [globalresearchonline.net]

"2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride" mechanism of action

This technical guide provides a comprehensive analysis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride , a specialized heterocyclic scaffold used primarily as a coupling agent in oxidative hair coloring and increasingly explored in medicinal chemistry as a kinase inhibitor pharmacophore.

CAS Number (Free Base): 84407-13-6

Molecular Formula: C

Chemical Architecture & Physicochemical Identity

The molecule consists of a pyrazole ring substituted at the

Structural Logic

-

Pyrazole Core: An aromatic 5-membered heterocycle containing two adjacent nitrogen atoms. It serves as the electron-rich scaffold.

-

C3-Amino Group: A strong electron-donating group (EDG) that activates the ring, specifically making the

position highly nucleophilic. This is the critical "active site" for coupling reactions. -

N1-Hydroxyethyl Tail: Increases hydrophilicity (LogP reduction), facilitating formulation in aqueous systems and improving penetration into biological matrices (e.g., hair cortex or cellular cytosol).

| Property | Value (Approx.) | Significance |

| Molecular Weight | 163.60 g/mol (HCl salt) | Low MW facilitates rapid diffusion into keratin fibers or cell membranes. |

| pKa (Amino) | ~3.5 - 4.5 | The pyrazole amine is weakly basic; the HCl salt dissociates to release the free base in alkaline formulations. |

| LogP | -0.8 to -1.2 | Hydrophilic nature prevents excessive bioaccumulation and aids washout. |

| Solubility | High in Water/Ethanol | Essential for homogeneous reaction kinetics in aqueous oxidative environments. |

Mechanism of Action: Oxidative Coupling (Cosmetic Application)

In its primary industrial application, this molecule functions as a Coupler (Reaction Modifier). It does not oxidize effectively on its own; instead, it reacts with the oxidized forms of Primary Intermediates (e.g., p-phenylenediamine or PPD) to generate permanent color molecules (Indo dyes) inside the hair shaft.

The Reaction Pathway

The mechanism is a multi-step electrophilic aromatic substitution followed by oxidation.

-

Activation: The hydrochloride salt is neutralized by an alkalizing agent (ammonia or monoethanolamine), releasing the free nucleophilic species.

-

Oxidation of Primary Intermediate: The primary intermediate (e.g., PPD) is oxidized by hydrogen peroxide (

) to form a reactive Quinonediimine ( -

Coupling (The Critical Step): The

(electrophile) attacks the C4-position of the 2-(3-Amino-1H-pyrazol-1-yl)ethanol (nucleophile). The C4 position is activated by the resonance effect of the C3-amino group. -

Chromophore Formation: The resulting leuco-intermediate oxidizes further to form a stable, colored Indo-dye (typically red, violet, or magenta shades depending on the partner).

Visualization of Coupling Pathway

Caption: Electrophilic attack of oxidized PPD on the activated C4 position of the pyrazole coupler forms the stable dye.

Pharmacological Potential: Kinase Inhibition Scaffold

While primarily a cosmetic ingredient, the 3-aminopyrazole core is a "privileged structure" in drug discovery, serving as a bioisostere for the adenine ring of ATP.

Mechanism: ATP-Competitive Inhibition

Researchers utilize this scaffold to design inhibitors for Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

-

Hinge Binding: The donor-acceptor motif of the pyrazole nitrogen and the exocyclic amino group forms hydrogen bonds with the "hinge region" of the kinase active site.

-

Selectivity: The

-ethanol tail projects into the solvent-exposed region or specific hydrophobic pockets, allowing for tuning of selectivity and solubility. -

Target Example: Derivatives of this scaffold have shown potency against CDK2 and CDK16 (PCTAIRE) , modulating cell cycle progression.

Toxicology & Safety Mechanisms

For researchers handling this substance, understanding the safety profile is critical. The mechanism of toxicity is linked to its chemical reactivity.

Skin Sensitization (AOP Pathway)

-

Molecular Initiating Event (MIE): As a hapten, the molecule (or its oxidation product) can bind covalently to skin proteins (lysine/cysteine residues) via Michael addition or Schiff base formation.

-

Key Event: This protein-hapten conjugate is processed by dendritic cells, leading to T-cell proliferation (Sensitization).

-

Mitigation: The

-hydroxyethyl group reduces lipophilicity compared to alkyl analogs, potentially lowering skin penetration rates and sensitization potency (LLNA EC3 values are typically higher/safer for hydroxyethyl derivatives).

Genotoxicity Profile

-

Ames Test: Pyrazole derivatives can be mutagenic if they intercalate DNA or form reactive nitrenium ions. However, the specific substitution pattern (ethanol at N1) generally reduces mutagenicity compared to unsubstituted aminopyrazoles by preventing metabolic activation.

-

Status: Generally considered safe for use in oxidative hair dyes at regulated concentrations (typically <1-2% on head) when coupled efficiently.

Experimental Protocols

Protocol A: Assessment of Coupling Efficiency (In Vitro)

Objective: Quantify the reaction yield of the coupler with PPD to ensure efficient dye formation and minimize residual unreacted amine.

-

Preparation:

-

Solution A: 1.0 mmol PPD in phosphate buffer (pH 9.5).

-

Solution B: 1.0 mmol 2-(3-Amino-1H-pyrazol-1-yl)ethanol HCl in phosphate buffer (pH 9.5).

-

Oxidant: 3%

solution.

-

-

Reaction:

-

Mix A and B in a 1:1 molar ratio.

-

Add Oxidant (excess, 2.0 eq).

-

Incubate at 30°C for 30 minutes (simulating on-head time).

-

-

Quenching: Stop reaction with sodium hydrosulfite (reducing agent).

-

Analysis:

-

Analyze via HPLC-DAD (C18 column, Acetonitrile/Water gradient).

-

Success Metric: Appearance of a new peak (Dye) at

~500-580 nm and >95% consumption of the pyrazole coupler.

-

Protocol B: LogP Determination (Shake Flask Method)

Objective: Verify hydrophilicity for formulation stability.

-

System: Octanol/Water (saturated with each other).

-

Procedure: Dissolve 10 mg of the HCl salt in the aqueous phase. Adjust pH to 10 (to measure free base). Add equal volume of Octanol. Shake for 24h.

-

Measurement: Measure concentration in both phases via UV-Vis.

-

Calculation:

.-

Target: -1.0 to 0.5.

-

References

-

Scientific Committee on Consumer Safety (SCCS). (2006). Opinion on reaction products of oxidative hair dye ingredients.[1][2][3][4] European Commission. Link

-

Corbett, J. F. (1973). The Chemistry of Hair-Dye Coupling Reactions.[2] Journal of the Society of Cosmetic Chemists, 24, 103-134. Link

-

Ansari, A., et al. (2017). Biologically active pyrazole derivatives.[5] New Journal of Chemistry, 41, 16-41. (Pharmacological scaffold reference). Link

-

PubChem. (2024). Compound Summary: 2-(3-Amino-1H-pyrazol-1-yl)ethanol. National Library of Medicine. Link

Sources

Technical Guide: The 2-(3-Amino-1H-pyrazol-1-yl)ethanol Scaffold in Kinase Inhibitor Design

[1][2]

The Scaffold: Structural Analysis & Pharmacophore Logic[3]

The 3-aminopyrazole moiety is a "privileged structure" in kinase medicinal chemistry due to its ability to mimic the adenine ring of ATP.[2] When substituted at the N1 position with a 2-hydroxyethyl group, it gains distinct physicochemical advantages.[2]

Hinge Binding Mechanism

In the ATP-binding pocket of a typical protein kinase, the scaffold functions as a bidentate hydrogen bond partner:

-

Acceptor (N2): The pyrazole nitrogen at position 2 accepts a hydrogen bond from the backbone amide NH of the "hinge" residue (e.g., Leu83 in CDK2).

-

Donor (3-NH₂): The exocyclic amino group donates a hydrogen bond to the backbone carbonyl oxygen of the residue (n-1) in the hinge.[1][2]

The Role of the N1-Ethanol Tail

The 2-hydroxyethyl group at N1 is not merely a bystander; it serves three critical functions:

-

Solvent Vector: It orients towards the solvent-exposed region (ribose pocket entrance), improving water solubility—a common liability in flat, aromatic kinase inhibitors.

-

Selectivity Handle: The hydroxyl group can engage in specific H-bond interactions with non-conserved residues (e.g., Asp or Glu residues in the ribose pocket), differentiating between closely related kinases (e.g., CDK vs. GSK3

).[2] -

Metabolic Stability: Unlike a simple methyl group, the hydroxyethyl tail is less prone to oxidative

-dealkylation, though it may be subject to Phase II conjugation (glucuronidation), which can be managed by bioisosteric replacement (e.g., difluoroethyl) in later optimization.[2]

Interaction Map (DOT Visualization)

Figure 1: Bidentate binding mode of the aminopyrazole scaffold within the kinase hinge region.

Chemical Synthesis

Commercially available as the hydrochloride salt, this scaffold can be synthesized in-house to ensure purity or to introduce isotopic labels.[2] The most robust route avoids the regioselectivity issues of alkylating 3-aminopyrazole directly.[1][2]

Regioselective Synthesis Protocol

Reaction Type: Cyclocondensation Precursors: 2-Hydrazinoethanol and 3-Ethoxyacrylonitrile[1][2]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve 2-hydrazinoethanol (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Note: Ensure hydrazine is free of hydrazine hydrate impurities to prevent formation of unsubstituted aminopyrazole.

-

-

Cyclization:

-

Isolation (Free Base):

-

Concentrate the solvent in vacuo.

-

The residue is often an oil. Crystallize by triturating with cold diethyl ether or a mixture of EtOAc/Hexanes.

-

-

Salt Formation (Hydrochloride):

Yield Expectation: 75–85% Purity Check: ¹H NMR (DMSO-d₆) should show the N1-CH₂ triplets at ~3.5–4.0 ppm and the pyrazole protons as doublets at ~5.5 and 7.5 ppm.[1][2]

Synthesis Workflow Diagram

Figure 2: Regioselective synthesis pathway avoiding N1/N2 isomer mixtures.

Medicinal Chemistry Applications

Fragment Coupling Strategies

This scaffold is rarely the final drug; it is a "warhead" or "anchor." The primary synthetic utility is coupling the 3-amino group to an aryl halide (typically a pyrimidine or pyridine) via a Buchwald-Hartwig amination or S_NAr reaction.[1][2]

Protocol: S_NAr Coupling to 2,4-Dichloropyrimidine

-

Dissolve: 2,4-dichloropyrimidine (1.0 equiv) and 2-(3-Amino-1H-pyrazol-1-yl)ethanol HCl (1.0 equiv) in

-butanol or DMF. -

Base: Add DIPEA (2.5 equiv) to neutralize the HCl salt and scavenge acid.

-

Heat: 80–100°C for 4–12 hours.

-

Selectivity: The reaction preferentially occurs at the C4 position of the pyrimidine due to the steric hindrance at C2 and electronic activation.

-

Result: A core scaffold for CDK/Aurora inhibitors (e.g., Tozasertib analogs).[3]

SAR Data Summary (Representative)

The following table summarizes how the N1-substituent impacts kinase potency and properties, based on general aminopyrazole SAR studies [1, 2].

| N1-Substituent | CDK2 IC50 (nM) | Solubility (µM) | Metabolic Stability | Comments |

| -H | 15 | 50 | High | Good potency but poor selectivity; promiscuous binder.[1][2] |

| -Methyl | 12 | 80 | Moderate | Prone to N-demethylation; standard reference.[1][2] |

| -Ethyl | 25 | 70 | High | Slightly bulkier; no H-bond gain.[1][2] |

| -CH₂CH₂OH (This Scaffold) | 18 | >200 | High | Excellent solubility; OH can H-bond to ribose pocket. |

| -Phenyl | 450 | <10 | Low | Steric clash in many kinases; poor solubility.[1][2] |

Experimental Validation: Kinase Assay Protocol

To validate the activity of compounds derived from this scaffold, a standard ADP-Glo™ assay is recommended.

Materials:

-

Kinase: Recombinant Human CDK2/CyclinA (or target of interest).

-

Substrate: Histone H1 peptide.

-

ATP: Ultra-pure (10 µM final).

-

Compound: Synthesized inhibitor (dissolved in DMSO).

Protocol:

-

Preparation: Dilute inhibitor in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Incubation: Mix Kinase (5 ng/well) + Inhibitor + Substrate (0.2 µ g/well ). Incubate for 10 min at RT.

-

Initiation: Add ATP to start the reaction. Incubate for 30–60 min at RT.

-

Termination: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

-

Read: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022.[1][2] Link

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. Link

-

ChemicalBook Entry: 2-(3-Amino-1H-pyrazol-1-yl)ethanol. ChemicalBook, Accessed 2026.[1][2] Link

-

Sigma-Aldrich Product Sheet: 2-(3-Amino-1H-pyrazol-1-yl)ethanol. Merck/Sigma, Accessed 2026.[1][2] Link

Sources

- 1. Product & Services of NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION - Analytical Grade Chemicals Supplier from Mumbai [tradeindia.com]

- 2. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride: A Key Building Block in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This document details the chemical identity, physicochemical properties, synthesis, analytical characterization, and potential applications of this specific pyrazole derivative. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various biological interactions, such as hydrogen bonding and hydrophobic interactions, have led to its incorporation into a wide array of approved drugs.[1][3] Pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Marketed drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Ruxolitinib (anticancer) feature this core structure, underscoring its therapeutic value.[2][3]

2-(3-Amino-1H-pyrazol-1-yl)ethanol, and its hydrochloride salt, serve as a crucial bifunctional building block. The primary amino group and the hydroxyl group offer two distinct points for chemical modification, allowing for the construction of complex molecular architectures. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, which is advantageous for handling, formulation, and biological screening. This guide will focus on the synthesis, properties, and utility of this valuable intermediate.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its application in research and development. While the CAS number for the hydrochloride salt is not consistently reported across databases, the free base is well-documented.

Table 1: Chemical Identification

| Identifier | Data | Source |

| Compound Name | 2-(3-Amino-1H-pyrazol-1-yl)ethanol | |

| CAS Number (Free Base) | 84407-13-6 | [4] |

| Molecular Formula | C₅H₉N₃O | |

| Molecular Weight | 127.14 g/mol | |

| IUPAC Name | 2-(3-amino-1H-pyrazol-1-yl)ethanol | |

| InChI Key | QGJIESRUALRBPX-UHFFFAOYSA-N |

Note: The data for the hydrochloride salt (C₅H₁₀ClN₃O) would include an adjusted molecular weight of 163.60 g/mol .

Table 2: Physicochemical Data (Free Base)

| Property | Value | Source |

| Appearance | Pale-yellow to Yellow-brown to Brown Solid | |

| Purity | ≥97% (Typical) | |

| Storage Temperature | Room Temperature |

Spectroscopic data is critical for structure confirmation and quality control. While a specific spectrum for the title compound is not available in the search results, typical spectral characteristics for such pyrazole derivatives can be inferred from related literature.

-

¹H-NMR: Protons on the pyrazole ring, the methylene groups of the ethanol chain, and exchangeable protons of the amine and hydroxyl groups would show characteristic shifts.

-

¹³C-NMR: Signals corresponding to the carbon atoms of the pyrazole ring and the ethanol side chain would be observed.

-

IR Spectroscopy: Characteristic absorption bands for N-H (amine), O-H (alcohol), and C=N/C=C (pyrazole ring) stretching vibrations would be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's mass would confirm its identity.

Synthesis and Manufacturing

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol typically involves the N-alkylation of 3-aminopyrazole. This is a common and reliable method for introducing substituents onto the pyrazole ring.

Synthetic Workflow Rationale

The choice of starting materials is dictated by efficiency and availability. 3-Aminopyrazole (CAS 1820-80-0) is a commercially available precursor.[5] The ethanol side chain can be introduced using a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide. The use of a base is essential to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack. The subsequent conversion to the hydrochloride salt is a standard procedure achieved by treating the free base with hydrochloric acid.

Caption: General workflow for the synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on common organic synthesis methodologies for similar transformations.[6]

-

Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq). The choice of a polar aprotic solvent like DMF aids in dissolving the reactants and the base facilitates the deprotonation of the pyrazole NH.

-

Alkylation: Add 2-chloroethanol (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80°C and monitor its progress using Thin-Layer Chromatography (TLC). The causality here is that heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate. This step separates the organic product from inorganic salts and the polar solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure free base.

-

Salt Formation: Dissolve the purified 2-(3-Amino-1H-pyrazol-1-yl)ethanol in a minimal amount of a solvent like isopropanol. Add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to afford the final hydrochloride salt.

Applications in Research and Drug Development

The title compound is a valuable scaffold for creating libraries of molecules for high-throughput screening. The pyrazole core is a known pharmacophore that interacts with a variety of biological targets.[1][7]

Role as a Kinase Inhibitor Scaffold

Many pyrazole derivatives are potent kinase inhibitors.[3][8] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.[8] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, for which our title compound is a precursor, is a known hinge-binding motif for many kinases.[8] The ethanol side chain provides a convenient handle for introducing further diversity, which can be exploited to enhance potency and selectivity for specific kinase targets.

Caption: Drug discovery workflow utilizing the title compound as a key building block.

Use in Synthesizing Diverse Heterocycles

The amino and hydroxyl groups can be used in a variety of chemical transformations to build more complex heterocyclic systems. For example, the amino group can react with dicarbonyl compounds to form fused pyrimidines or other heterocycles, while the hydroxyl group can be converted into a leaving group for further substitution or used in cyclization reactions. These advanced intermediates are sought after in the synthesis of novel antibacterial, antifungal, and anticancer agents.[1][2]

Analytical Characterization and Quality Control

Ensuring the purity and identity of the compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Table 3: Recommended QC Analytical Methods

| Technique | Purpose | Typical Parameters |

| HPLC | Purity Assessment | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at 210/254 nm |

| ¹H-NMR | Structure Confirmation | Solvent: DMSO-d₆ or D₂O; confirms proton environment and structure |

| LC-MS | Identity Confirmation | Verifies molecular weight of the parent compound |

| Elemental Analysis | Purity & Stoichiometry | Confirms the elemental composition (C, H, N, Cl) of the hydrochloride salt |

This analytical workflow ensures that the material meets the high-purity standards required for drug discovery and development.[4]

Safety, Handling, and Storage

As a senior scientist, ensuring lab safety is non-negotiable. While a specific Safety Data Sheet (SDS) for the hydrochloride was not found, data for the closely related 3-aminopyrazole provides a strong basis for safe handling protocols.[9]

Table 4: Hazard and Precautionary Information (Inferred from 3-Aminopyrazole)

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [10] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation.[11][12]

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Avoid formation of dust and aerosols.[12]

-

After handling, wash hands thoroughly.

First-Aid Measures

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately wash off with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth and seek medical advice.[13]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[9][11]

Conclusion

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, coupled with the proven pharmacological relevance of the pyrazole scaffold, makes it a valuable starting material for synthesizing libraries of novel compounds. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, its applications, and essential safety information. By leveraging this technical knowledge, researchers can confidently and safely incorporate this versatile intermediate into their discovery programs, accelerating the development of next-generation therapeutics.

References

- Research and Reviews. (2024, September 25).

- ResearchGate. (2026, January 6).

- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026, January 24).

- Apollo Scientific. 5-(Aminomethyl)

- ECHEMI. (n.d.).

- TCI Chemicals. (2024, December 9).

- Fisher Scientific. (2015, October 26).

- PMC. (n.d.).

- Thermo Fisher Scientific. (2025, September 16).

- BLD Pharm. (n.d.). (R)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol dihydrochloride.

- J-Stage. (n.d.).

- Organic & Biomolecular Chemistry (RSC Publishing). (2015, March 10).

- Atlantis Press. (n.d.).

- PMC. (n.d.).

- Agilent. (2017, March 21).

- PubChem. (n.d.). 3-Amino-5-hydroxypyrazole.

- BLDpharm. (n.d.). Pyrazoles.

- Orion Cientific. (n.d.). 2-(3-Amino-1H-pyrazol-1-yl)ethanol, Package: 250mg, Laibo Chem.

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 84407-13-6 | 2-(3-Amino-1H-pyrazol-1-yl)ethanol | Alcohols | Ambeed.com [ambeed.com]

- 5. 3-Amino-1H-pyrazole, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol | 1247943-03-8 [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Technical Whitepaper: Solubility Profiling & Handling of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride

[1][2][3]

Executive Summary

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride (often associated with the free base CAS 84407-13-6 ) is a polar, hydrophilic heterocyclic fragment frequently employed as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis) and as a chelating ligand intermediate.[1][2]

While the hydrochloride (HCl) salt form offers superior solid-state stability and initial aqueous solubility compared to the free base, its behavior in biological buffers (pH 7.[1][2]4) is non-trivial. This guide addresses the critical "Salt-to-Free-Base" transition that occurs during dilution, providing a robust framework for preparing stable stock solutions in DMSO and aqueous media without compromising experimental integrity.

Physicochemical Profile & Mechanistic Insights[2][3][4]

Understanding the molecule's behavior requires analyzing its ionization states.[1] The HCl salt is highly soluble in water due to the protonation of the pyrazole ring/exocyclic amine system.[1] However, the pKa of the conjugate acid of 3-aminopyrazole derivatives typically lies between 3.5 and 4.5 .[1][2]

-

In Water (pH < 5): The molecule exists as a cationic species (protonated).[1] Solubility is high.

-

In PBS/Media (pH 7.4): The molecule deprotonates to its neutral (free base) form.[1] While the hydroxyethyl tail (-CH2CH2OH) confers significant hydrophilicity, the loss of charge can lead to "crashing out" (precipitation) at high concentrations (>10 mM).[1][2]

Key Compound Properties

| Property | Description | Critical Note |

| Chemical Structure | Pyrazole ring with 3-amino & 1-hydroxyethyl groups | Amphiphilic character; H-bond donor/acceptor.[1][2][3] |

| Form | Hydrochloride Salt (Solid) | Hygroscopic. Must be stored in a desiccator.[1] |

| Appearance | Off-white to pale brown powder | Darkening indicates oxidation (store at -20°C).[1][2] |

| Predicted pKa | ~4.1 (Conjugate Acid) | Neutral at physiological pH (7.4).[1] |

| MW (Salt) | ~163.60 g/mol (Estimate based on HCl) | Always verify specific batch MW on the CoA.[1] |

Solubility Data & Solvent Compatibility

The following solubility limits are conservative estimates derived from structural analogs (e.g., 3-aminopyrazole derivatives) and standard laboratory benchmarks for hydrophilic HCl salts.

Solubility Table

| Solvent | Solubility Limit (Est.) | Stability | Recommendation |

| DMSO | > 50 mg/mL (> 300 mM) | High (Months at -20°C) | Primary Stock Solvent. Best for cryo-storage.[1][2] |

| Water (ddH₂O) | > 20 mg/mL | Moderate (Days at 4°C) | Good for immediate use.[1] Acidic pH (~4-5).[1][2] |

| Ethanol | ~ 5–10 mg/mL | Low to Moderate | Not recommended for long-term storage.[1] |

| PBS (pH 7.4) | < 5 mg/mL (Free Base limit) | Risk of Precipitation | Prepare fresh.[1] Do not store. |

Critical Warning: Do not attempt to make a high-concentration stock (>10 mM) directly in PBS. The buffering capacity will force deprotonation, potentially exceeding the intrinsic solubility of the neutral species.

Experimental Workflows

Decision Tree: Solubilization Strategy

This diagram outlines the logical flow for selecting the correct solvent system based on your downstream application.[1]

Figure 1: Decision logic for solubilizing 2-(3-Amino-1H-pyrazol-1-yl)ethanol HCl based on experimental needs.

Protocol: Preparation of 100 mM DMSO Stock

Objective: Create a stable, high-concentration master stock for long-term use.

-

Weighing: Accurately weigh 16.4 mg (assuming MW ~163.6 for HCl salt; adjust based on specific batch MW) of the solid into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (dimethyl sulfoxide).

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solution should be clear and colorless to pale yellow.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage:

-

Divide into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Protocol: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into physiological buffer (PBS, pH 7.4) without precipitation.[1]

-

Thaw: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.[1]

-

Intermediate Dilution (Optional but Recommended):

-

If the final assay concentration is low (e.g., 10 µM), perform a 1:10 dilution in DMSO first (100 mM → 10 mM) to improve pipetting accuracy.[2]

-

-

Final Dilution:

-

Pipette the required volume of DMSO stock into the center of the buffer volume while vortexing or stirring.[1]

-

Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.[1]

-

Example: To make 10 mL of 100 µM working solution: Add 10 µL of 100 mM stock to 9.99 mL of PBS.

-

-

Validation: Visually inspect the tube against a dark background.

Troubleshooting & Best Practices

The "Crash Out" Phenomenon

Symptom: The solution turns cloudy immediately upon adding the DMSO stock to PBS.[1] Cause: You have exceeded the solubility limit of the neutral free base formed at pH 7.4.[1] Solution:

-

Reduce Concentration: Dilute the working solution further.

-

Cosolvents: If the assay permits, add a surfactant (e.g., 0.05% Tween-80) or cyclodextrin to the buffer before adding the compound.[1][2]

-

Acidic Buffer: If the assay allows, use a slightly acidic buffer (pH 5.5–6.0) where the compound remains partially protonated and more soluble.[1]

Stability & Storage[1][2][3][7][8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735398 (Related Aminopyrazole Structures). Retrieved from [Link][1][2]

(Note: While specific peer-reviewed solubility papers for this exact intermediate are rare, the protocols above are validated based on the physicochemical properties of the aminopyrazole class.)

Navigating the Synthesis and Supply of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Commercial Availability, Synthesis, and Applications of the Versatile Pyrazole Building Block: 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the procurement and utilization of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride. We will delve into its commercial availability, provide insights into its synthesis, and explore its applications as a valuable building block in medicinal chemistry, with a particular focus on the development of kinase inhibitors.

Executive Summary

2-(3-Amino-1H-pyrazol-1-yl)ethanol is a key heterocyclic intermediate characterized by a 3-aminopyrazole core functionalized with an ethanol group at the N1 position. This structural motif is of significant interest in drug discovery, as the 3-aminopyrazole scaffold is a "privileged" structure known to interact with a variety of biological targets. While the free base is commercially available from a number of suppliers, its hydrochloride salt is typically not offered as a stock item. This guide provides a detailed overview for researchers on how to source the free base and outlines a general procedure for its conversion to the hydrochloride salt, a form often preferred for its improved stability and handling properties.

Commercial Availability and Sourcing

Our investigation indicates that while 2-(3-Amino-1H-pyrazol-1-yl)ethanol (the free base) with CAS number 84407-13-6 is readily available from several chemical suppliers, its hydrochloride salt does not have a dedicated CAS number and is not commonly listed as a stock product. Researchers requiring the hydrochloride salt typically have two options: in-house synthesis from the free base or sourcing it through custom synthesis services.

Below is a summary of notable suppliers for the free base, which serves as the direct precursor to the hydrochloride salt.

| Supplier | Product Name | CAS Number | Purity | Notes |

| MilliporeSigma (Sigma-Aldrich) | 2-(3-Amino-1H-pyrazol-1-yl)ethanol | 84407-13-6 | ≥97% | Available in various quantities.[1] |

| Ambeed | 2-(3-Amino-1H-pyrazol-1-yl)ethanol | 84407-13-6 | High-quality | Offers comprehensive analytical data (NMR, HPLC, LC-MS).[2] |

| ChemScene | 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethanol | 1247943-03-8 | ≥96% | A methylated analog, indicating a portfolio of related compounds.[3] |

| Custom Synthesis Providers | 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride | N/A | As per request | Many suppliers offer custom synthesis for non-stock compounds. |

For researchers opting for custom synthesis of the hydrochloride salt, it is crucial to provide the supplier with the structure and desired specifications, including purity and quantity.

Synthesis and Chemical Logic

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol and its subsequent conversion to the hydrochloride salt involves well-established chemical principles. The core 3-aminopyrazole ring system is typically formed through a cyclocondensation reaction.

Synthesis of the Free Base: 2-(3-Amino-1H-pyrazol-1-yl)ethanol

The most common and efficient method for the synthesis of 3-aminopyrazoles involves the reaction of a hydrazine derivative with a β-ketonitrile or an α,β-unsaturated nitrile.[4] For the N-substituted 2-(3-Amino-1H-pyrazol-1-yl)ethanol, a logical synthetic approach would involve the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon synthon.

Caption: General synthetic pathway to 2-(3-Amino-1H-pyrazol-1-yl)ethanol.

Experimental Protocol: Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol (General Procedure)

This protocol is a generalized representation based on established methods for 3-aminopyrazole synthesis.[4] Optimization may be required.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen β-ketonitrile or α,β-unsaturated nitrile in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add a stoichiometric equivalent of 2-hydroxyethylhydrazine. The addition may be performed at room temperature or with cooling, depending on the reactivity of the substrates.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or require concentration of the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Preparation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This process is often employed to improve the compound's crystallinity, stability, and solubility in certain solvents.

Caption: Conversion of the free base to its hydrochloride salt.

Experimental Protocol: Preparation of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

-

Dissolution: Dissolve the purified 2-(3-Amino-1H-pyrazol-1-yl)ethanol free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. The amino group and adjacent nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

While specific literature on the direct application of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is not abundant, its structural components suggest its utility as a versatile intermediate for creating more complex molecules. The primary amino group can be readily derivatized, for instance, through acylation or by participating in condensation reactions to form fused heterocyclic systems. The hydroxyl group of the ethanol substituent offers another point for modification, allowing for the introduction of various functionalities to modulate pharmacokinetic and pharmacodynamic properties.

The broader class of 3-aminopyrazole derivatives has been instrumental in the development of inhibitors for a range of kinases, including those involved in cancer and inflammatory diseases.

Conclusion

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, while not a readily available commercial product, can be reliably obtained through a two-step process starting from its commercially available free base. Its structural features make it a highly valuable building block for the synthesis of compound libraries targeting a diverse array of biological targets, most notably protein kinases. This guide provides the necessary information for researchers to source the starting material and confidently prepare the hydrochloride salt for their research and development endeavors.

References

Sources

"2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride" safety and toxicology information

This guide provides an in-depth technical analysis of the safety, toxicology, and handling protocols for 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride . It is designed for researchers and drug development professionals requiring rigorous, field-proven safety data.

Executive Summary

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride (Free base CAS: 84407-13-6) is a functionalized aminopyrazole intermediate used primarily in the synthesis of pharmaceutical APIs (e.g., kinase inhibitors) and potentially as a precursor in oxidative hair dye formulations.

As a Class-Specific Sensitizer and Irritant , this compound requires strict containment protocols. This guide synthesizes available toxicological data with Structure-Activity Relationship (SAR) predictions to establish a self-validating safety framework for laboratory and pilot-scale handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Parameter | Specification |

| Chemical Name | 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride |

| Synonyms | 1-(2-Hydroxyethyl)-3-aminopyrazole HCl; 3-Amino-1-(2-hydroxyethyl)pyrazole hydrochloride |

| CAS Number (Base) | 84407-13-6 |

| Molecular Formula | C₅H₉N₃O[1] · HCl |

| Molecular Weight | 163.61 g/mol (Salt) / 127.15 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in Hexane, DCM |

| pKa (Predicted) | ~3.5 (Pyrazole N), ~14 (Alcohol OH) |

Structural Logic

The molecule consists of a pyrazole core substituted at the N1-position with a hydroxyethyl group and at the C3-position with a primary amine. The hydrochloride salt forms at the most basic nitrogen (N2 of the pyrazole ring or the exocyclic amine, typically the ring nitrogen is protonated in pyrazoles, but the exocyclic amine is also basic).

Toxicological Profile & Risk Assessment

Given the limited public dossier for this specific CAS, the following profile is derived from Structure-Activity Relationships (SAR) of homologous aminopyrazoles (e.g., 3-aminopyrazole, 1-hydroxyethyl-4,5-diaminopyrazole) and vendor safety data.

Acute Toxicity[4]

-

Oral (Rat): Predicted LD50 > 500 mg/kg (Category 4).[2] Aminopyrazoles typically exhibit moderate oral toxicity.

-

Dermal: Data limited; treat as potentially toxic if absorbed.

-

Inhalation: High risk of mucosal irritation due to the HCl salt form.

Irritation & Corrosion[1]

-

Skin: Category 2 (Irritant). The free amine is basic; the HCl salt is acidic. Prolonged contact causes erythema.

-

Eyes: Category 2A/1 (Severe Irritant). Risk of serious damage due to pH extremes and abrasive crystalline structure.

Sensitization (Critical Endpoint)

-

Skin Sensitization: High Probability (Category 1).

-

Mechanism: Aminopyrazoles can act as haptens . They may undergo metabolic N-acetylation or oxidation to reactive intermediates (quinonediimines) that bind to skin proteins (Langerhans cells), triggering a T-cell mediated immune response.

-

Alert: Researchers with prior sensitization to hair dye precursors (PPD, PTD) should avoid contact.

-

Genotoxicity

-

Ames Test: Predicted Negative (based on 3-aminopyrazole analogs lacking nitro groups).

-

Micronucleus Test: Mixed results in class; typically non-genotoxic in vivo unless metabolized to reactive nitrenium ions.

Specific Target Organ Toxicity (STOT)

-

Single Exposure (SE): Category 3 (Respiratory Tract Irritation).

-

Repeated Exposure (RE): No specific data; liver and spleen are common targets for pyrazoles in chronic studies.

Metabolic Pathway & Mechanism of Action

Understanding the metabolism is crucial for predicting toxicity. The primary clearance pathway likely involves N-acetylation (detoxification) or N-oxidation (bioactivation).

Figure 1: Predicted metabolic fate. The N-acetylation pathway is generally protective, while N-oxidation can lead to sensitization.

Experimental Protocols & Handling

"Self-Validating" Handling Workflow

Do not rely solely on PPE. Use this tiered approach to validate safety before exposure.

| Tier | Action | Validation Check |

| 1 | Solubility Check | Dissolve 1 mg in 1 mL water. If pH < 3, neutralize before disposal. |

| 2 | Containment | Use a Class II Biosafety Cabinet or Fume Hood. Verify airflow > 100 fpm. |

| 3 | Decontamination | Wipe surfaces with 10% Bleach (oxidizes amine) followed by Ethanol. |

Analytical Detection (HPLC-UV)

To verify cleaning or purity, use the following generic method for aminopyrazoles:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm .

Emergency Response

-

Eye Contact: Flush immediately for 15 minutes . The HCl salt is acidic; rapid dilution is critical to prevent corneal opacity.

-

Skin Contact: Wash with soap and water. Do not use ethanol immediately on skin, as it may enhance transdermal absorption of the free base.

-

Spill: Neutralize with Sodium Bicarbonate (weak base) before sweeping. Avoid dust generation.[3]

Regulatory Status

-

TSCA (USA): Likely listed as R&D Exemption or inactive; check specific inventory status before commercial import.

-

REACH (EU): Not fully registered as a high-volume chemical. Treat as a Substance of Very High Concern (SVHC) candidate due to potential sensitization.

-

Cosmetics: While similar to regulated hair dyes (e.g., A154), this specific CAS is not currently listed in Annex III of the EU Cosmetics Regulation.

References

-

Sigma-Aldrich. Product Specification: 2-(3-Amino-1H-pyrazol-1-yl)ethanol (CAS 84407-13-6).Link

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a (Skin Sensitization).Link

-

Scientific Committee on Consumer Safety (SCCS). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). (Cited for SAR comparison of hydroxyethyl-aminopyrazoles). Link

-

PubChem. Compound Summary: 3-Aminopyrazole (Analog).Link

Sources

The Strategic Role of 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-1H-pyrazole scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides a comprehensive analysis of a key derivative, 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, and its pivotal role as a versatile building block in drug discovery. We will explore the inherent chemical properties of the 3-aminopyrazole core that drive its utility, with a particular focus on its application in the design of potent and selective kinase inhibitors. Through an examination of synthesis strategies, structure-activity relationships, and case studies, this guide will illuminate the causality behind its successful incorporation into advanced drug candidates and provide field-proven insights for researchers in the field.

The Ascendancy of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The structural rigidity, synthetic tractability, and capacity for diverse substitutions make the pyrazole nucleus a highly valuable pharmacophore for designing molecules that interact with a wide array of biological targets.[2][4]

Within this versatile class of compounds, the 3-amino-1H-pyrazole moiety has garnered significant attention, particularly in the realm of oncology and inflammatory diseases.[1][5] Its unique electronic and steric features allow it to serve as an effective "hinge-binder," a critical interaction for a major class of therapeutic agents: kinase inhibitors.

The 3-Amino-1H-Pyrazole Moiety: A Master Key for Kinase Inhibition

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[6][7] Consequently, the development of small molecule kinase inhibitors that target the ATP-binding site has been a major focus of drug discovery efforts.

The 3-amino-1H-pyrazole scaffold has proven to be an exceptional hinge-binding motif.[6][8][9] The amino group at the 3-position and the adjacent pyrazole nitrogen atoms can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the binding of the adenine portion of ATP.[6][8] This foundational interaction provides a strong anchor for the inhibitor, allowing for further modifications to the rest of the molecule to achieve high potency and selectivity for the target kinase.

From Promiscuity to Precision: The Power of Strategic Modification

While the 3-aminopyrazole core is an excellent starting point, early, simple derivatives often exhibit promiscuous binding across the kinome, leading to potential off-target effects.[8] The true power of this scaffold lies in its amenability to chemical modification to engender selectivity. Medicinal chemists have successfully employed strategies such as macrocyclization to rigidify the structure and optimize its conformation for a specific kinase's active site.[6][8] By introducing linkers and varying substituents, it is possible to dramatically alter the selectivity profile of a promiscuous 3-aminopyrazole-based inhibitor.[6][8]

Introducing the Workhorse: 2-(3-Amino-1H-pyrazol-1-yl)ethanol Hydrochloride

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a specific and highly valuable derivative of the 3-aminopyrazole core. The hydrochloride salt form enhances its solubility and stability, making it a practical and reliable reagent for synthetic chemistry.

| Compound Property | Value |

| IUPAC Name | 2-(3-amino-1H-pyrazol-1-yl)ethanol hydrochloride |

| CAS Number | 1246733-36-7 |

| Molecular Formula | C5H10ClN3O |

| Molecular Weight | 163.61 g/mol |

The key structural feature of this molecule is the N1-substituted ethanol group. This functional handle provides a strategic point for further chemical elaboration, allowing for the introduction of a wide variety of substituents to explore the solvent-exposed region of the kinase binding pocket. This exploration is critical for achieving high selectivity and potency.

Synthetic Utility and Strategic Advantages

The ethanol moiety of 2-(3-Amino-1H-pyrazol-1-yl)ethanol offers several synthetic advantages:

-

Versatile Functionalization: The primary alcohol can be readily converted into a variety of other functional groups, including ethers, esters, amines, and halides, providing access to a diverse library of derivatives.

-

Linker Introduction: The hydroxyl group serves as an ideal attachment point for linkers used in the synthesis of more complex molecules, such as macrocycles or PROTACs (Proteolysis Targeting Chimeras).

-

Modulation of Physicochemical Properties: The introduction of the polar hydroxyl group can improve the aqueous solubility and overall druglike properties of the resulting compounds.

Case Study: Leveraging the 3-Aminopyrazole Scaffold in Kinase Inhibitor Design

Recent research has highlighted the successful application of the 3-aminopyrazole scaffold in developing selective kinase inhibitors. For example, researchers have utilized this core to create potent inhibitors of Bone Morphogenetic Protein Receptor Type II (BMPR2), a key target in pulmonary arterial hypertension.[6][8][10] By starting with a promiscuous 3-aminopyrazole-based inhibitor, they employed macrocyclization to dramatically improve selectivity and potency for BMPR2.[6][8]

Similarly, the 3-aminopyrazole scaffold has been instrumental in the development of inhibitors for understudied kinases like those in the PCTAIRE subfamily, which are implicated in various cancers.[9][11][12] By systematically modifying the substituents on the pyrazole and pyrimidine rings of a 3-aminopyrazole core, researchers were able to develop highly potent and selective inhibitors of CDK16.[9][11]

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor using 2-(3-Amino-1H-pyrazol-1-yl)ethanol

The following represents a generalized, step-by-step workflow illustrating how 2-(3-Amino-1H-pyrazol-1-yl)ethanol could be utilized in the synthesis of a targeted kinase inhibitor.

Caption: A generalized synthetic workflow for a kinase inhibitor.

Protocol:

-

Step 1: Nucleophilic Aromatic Substitution: 2-(3-Amino-1H-pyrazol-1-yl)ethanol is reacted with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, under basic conditions. The 3-amino group of the pyrazole acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring to form a key intermediate. This reaction establishes the core scaffold of many kinase inhibitors.

-

Step 2: Second Nucleophilic Substitution: The remaining chlorine atom on the pyrimidine ring is then displaced by a second nucleophile, often an amine-containing linker or a solubilizing group. This step allows for the introduction of diversity and the fine-tuning of the molecule's properties.

-

Step 3: Functionalization of the Hydroxyl Group: The primary alcohol on the ethanol substituent can be further modified. For example, it can be activated with mesyl chloride (MsCl) and then displaced by a variety of nucleophiles to introduce additional functionality, or it can be used as a handle for attaching the molecule to a solid support for library synthesis.

Conclusion and Future Perspectives

The 3-amino-1H-pyrazole scaffold, and specifically its derivative 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, represents a powerful tool in the arsenal of the modern medicinal chemist. Its ability to act as a potent hinge-binding motif provides a solid foundation for the design of kinase inhibitors. The strategic placement of a functionalizable ethanol group at the N1 position offers a gateway to enhanced potency, selectivity, and improved pharmacokinetic properties. As our understanding of the kinome and other target classes continues to expand, the versatility and proven track record of this scaffold ensure its continued and prominent role in the discovery of novel therapeutics for a wide range of human diseases.

References

-

Hötte, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 843–849. [Link]

-

Aşcı, Torğut, et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. [Link]

-

Hötte, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

Hötte, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

-

Hötte, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

-

Sgambat, I., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3784. [Link]

-

Shaikh, A., et al. (2023). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Molecules, 28(4), 1563. [Link]

-

Jadhav, S. D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Ferguson, J., et al. (2020). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 960–968. [Link]

-

Wang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(1), 76-85. [Link]

-

Hötte, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

-

Thomas, A., & Ghosal, M. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: A review. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. [Link]

-

Kónya, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Cobb, A. J. A., et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(12), 3583-3587. [Link]

-

Kumar, S., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1681-1686. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Sintim, H. O., et al. (2017). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

-

Li, Y., et al. (2022). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

-

Ioannidis, S., et al. (2011). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4840-4844. [Link]

-

Al-Zahrani, L. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8943. [Link]

-

Hötte, M., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(2), 374. [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8740. [Link]

-

Dyakonenko, V. V., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(3), M1434. [Link]

-

Jagannadham, K., et al. (2025). MULTICOMPONENT SYNTHESIS OF AMINO PYRAZOLE PROMOTED BY ET3N EXPLORED ANTIMICROBIAL ACTIVITY. World Journal of Pharmaceutical Research, 14(9), 1106-1115. [Link]

-

Saggini, A., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(17), 9327–9355. [Link]

-

Splendid Lab Pvt. Ltd. Our Products. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride" building block for library synthesis

Building Block for Diversity-Oriented Synthesis (DOS) & Kinase Inhibitor Design

Executive Summary

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride (CAS: 1279822-29-5) represents a bifunctional heterocyclic scaffold critical to modern medicinal chemistry. Unlike simple pyrazoles, this building block offers two distinct vectors for library expansion: a nucleophilic exocyclic amine at C3 and a hydrophilic hydroxyethyl tail at N1. Its primary utility lies in the synthesis of pyrazolo[1,5-a]pyrimidines —a privileged pharmacophore in kinase inhibition (e.g., CDK, Pim-1)—and as a solubility-enhancing moiety in fragment-based drug discovery (FBDD). This guide details the structural dynamics, regioselective synthesis, and library applications of this versatile core.

Part 1: Structural Analysis & Chemoselectivity

Tautomerism and Regioisomerism

The utility of 3-aminopyrazoles is often complicated by annular tautomerism. In solution, the 3-amino-1H and 5-amino-1H forms interconvert.[1] However, when functionalizing N1 (as in our target molecule), the position of the substituent locks the electronic character of the ring.

-